

# Application Notes and Protocols for In Vivo Administration of K-975

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## Compound of Interest

Compound Name: K-975

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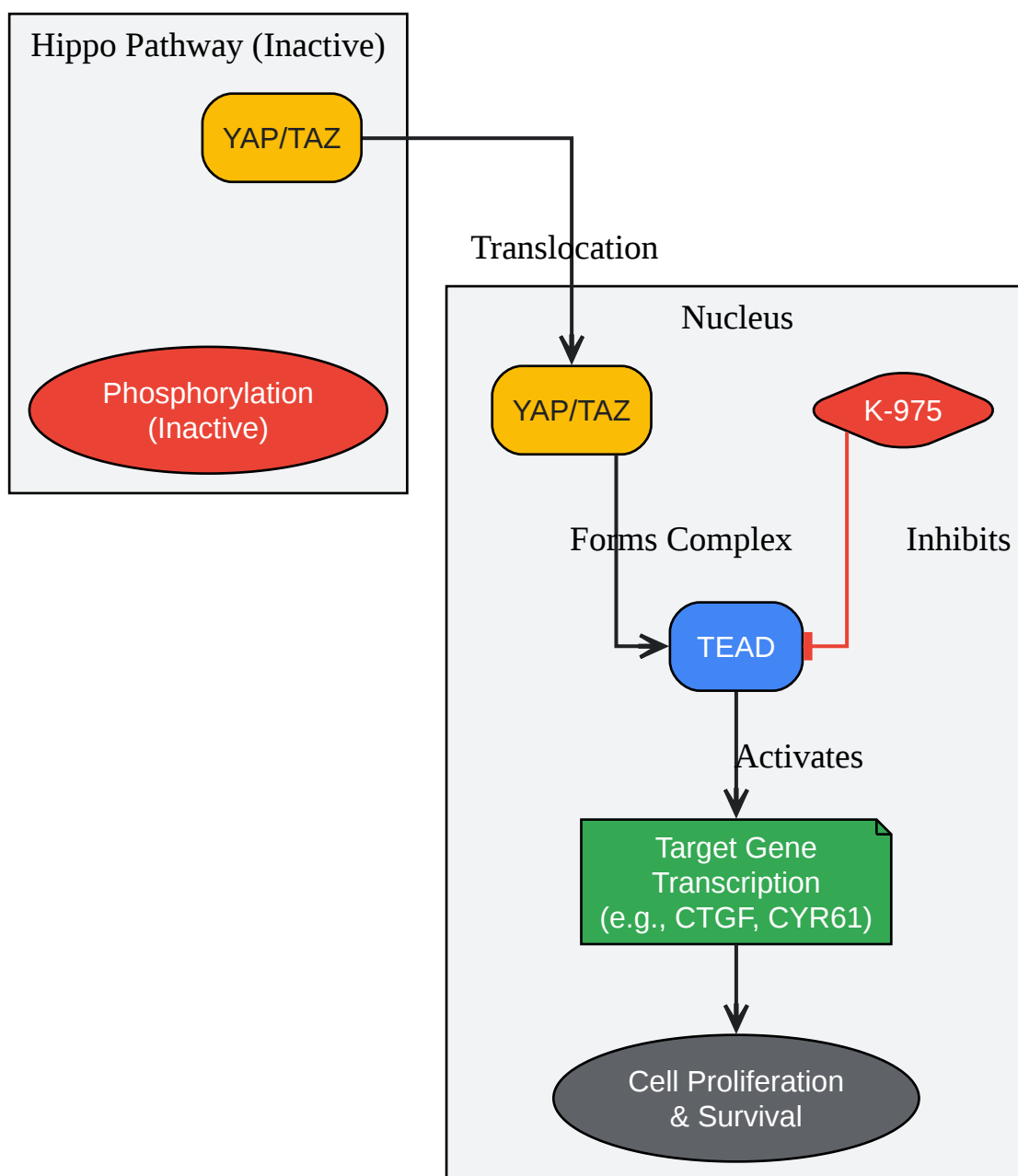
These application notes provide a comprehensive guide for the in vivo administration of **K-975**, a potent and selective inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. **K-975** disrupts the interaction between TEAD and its co-activators, YAP and TAZ, leading to the inhibition of downstream signaling pathways implicated in tumorigenesis.<sup>[1][2][3][4]</sup> This document outlines the mechanism of action, administration protocols for preclinical xenograft models, and key considerations for study design.

## Mechanism of Action

**K-975** is an orally active small molecule that covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.<sup>[1][5][6]</sup> This covalent modification prevents the palmitoylation of TEAD, a crucial step for its stable interaction with YAP and TAZ.<sup>[1][5][7]</sup> The disruption of the YAP/TAZ-TEAD complex leads to the downregulation of target genes that promote cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF) and Insulin-like Growth Factor Binding Protein 3 (IGFBP3).<sup>[1][2][4]</sup>

Below is a diagram illustrating the signaling pathway inhibited by **K-975**.





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**Diagram 1: K-975 Mechanism of Action.**

## In Vivo Administration Protocols

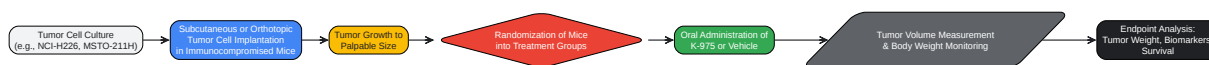
The primary route of administration for **K-975** in preclinical in vivo studies is oral (p.o.).<sup>[1][2]</sup>

The following protocols are based on studies utilizing mouse xenograft models of malignant pleural mesothelioma.



## Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **K-975** in vivo.



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**Diagram 2:** In Vivo Experimental Workflow.

## Materials

- **K-975** compound
- Vehicle for formulation (e.g., 0.5% w/v Carboxymethyl cellulose sodium salt (CMC-Na) in sterile water)
- Immunocompromised mice (e.g., SCID mice, 5 weeks old)[2]
- Human malignant pleural mesothelioma (MPM) cell lines (e.g., NCI-H226, MSTO-211H)[1][2]
- Standard animal husbandry equipment
- Gavage needles

## Procedure

- Animal Models:
  - Subcutaneous Xenograft Model: Inject MPM cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS and Matrigel) subcutaneously into the flank of the mice.[1]
  - Orthotopic Xenograft Model: For survival studies, inject MPM cells into the thoracic cavity. [1]



- **K-975 Formulation:**
  - Prepare a homogenous suspension of **K-975** in a suitable vehicle. For oral administration, a suspension in 0.5% CMC-Na is commonly used.[3]
  - Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to prepare a suspended solution.[6] It is recommended to prepare the working solution fresh on the day of use.[2]
- **Administration:**
  - Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.[1]
  - Administer **K-975** orally (p.o.) via gavage.
  - The recommended dosing frequency is twice a day.[1][2]
  - A typical treatment duration for tumor growth inhibition studies is 14 days.[1][2] For survival studies, treatment may be continued for a longer period.[1]
- **Monitoring and Endpoint Analysis:**
  - Monitor tumor volume and body weight regularly (e.g., twice a week).
  - At the end of the study, tumors can be excised and weighed.
  - Tumor tissue can be collected for biomarker analysis, such as RT-PCR for TEAD target genes (e.g., CTGF, CYR61, IGFBP3, NPPB).[1][8]

## Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies with **K-975** in malignant pleural mesothelioma xenograft models.

Table 1: In Vivo Efficacy of **K-975** on Tumor Growth



| Animal Model           | Cell Line | K-975 Dose (mg/kg, p.o., b.i.d.) | Treatment Duration | Outcome                                 |
|------------------------|-----------|----------------------------------|--------------------|---|
| Subcutaneous Xenograft | NCI-H226  | 10, 30, 100, 300                 | 14 days            | Strong anti-tumor effect observed[1][2] |
| Subcutaneous Xenograft | MSTO-211H | 30, 100, 300                     | 14 days            | Strong anti-tumor effect observed[1][2] |
| Orthotopic Xenograft   | NCI-H226  | Not specified                    | Extended           | Significant survival benefit[1][7]      |

Table 2: Modulation of TEAD Target Genes by **K-975** in NCI-H226 Xenografts

| Gene   | K-975 Dose (mg/kg, p.o., b.i.d. for 3 days) | Change in Expression |
|--------|---|----------------------|
| CTGF   | 30 - 300                                    | Decreased[1]         |
| IGFBP3 | 30 - 300                                    | Decreased[1]         |
| NPPB   | 30 - 300                                    | Decreased[1]         |
| FBXO32 | 30 - 300                                    | Increased[1]         |

## Important Considerations

- **Toxicity:** While **K-975** has shown a significant anti-tumor effect, studies in rats have indicated the potential for reversible nephrotoxicity, characterized by proteinuria, at higher doses (e.g., 300 mg/kg).[9][10] It is crucial to monitor for signs of toxicity, such as changes in body weight and overall animal health.
- **Cell Line Sensitivity:** The anti-proliferative activity of **K-975** has been shown to be more potent in cancer cell lines with genetic alterations in the Hippo pathway, such as NF2 deficiency.[1]



- Combination Therapy: **K-975** has been investigated in combination with standard chemotherapy agents (pemetrexed and cisplatin), showing improved survival benefits in an orthotopic xenograft model compared to monotherapy.[1]

These application notes are intended to serve as a guide. Researchers should optimize protocols based on their specific experimental design and animal models. Close monitoring of animal welfare throughout the study is essential.

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